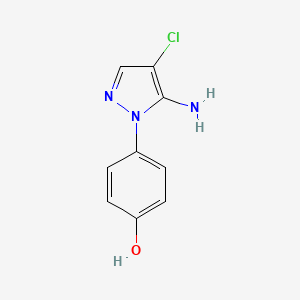
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group and a formyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method starts with the commercially available 2-amino-4,6-dichloropyrimidine, which undergoes formylation using a Vilsmeier reagent (a mixture of DMF and POCl3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack formylation is a scalable and efficient method that can be adapted for large-scale synthesis. This method is favored due to its high yield and relatively mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol
Uniqueness
2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the formyl group at the 5-position of the pyrimidine ring also provides a versatile functional group for further chemical modifications .
Eigenschaften
Molekularformel |
C11H5Cl3N2O |
|---|---|
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-8-2-1-7(9(13)10(8)14)11-15-3-6(5-17)4-16-11/h1-5H |
InChI-Schlüssel |
MTCTYNLCSAGREK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


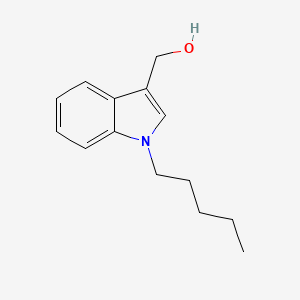
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B13078572.png)
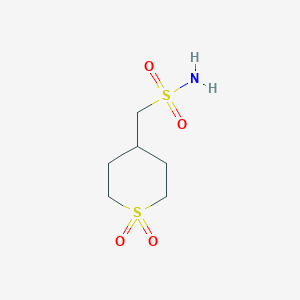
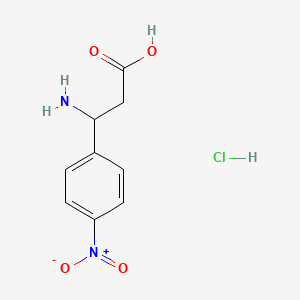
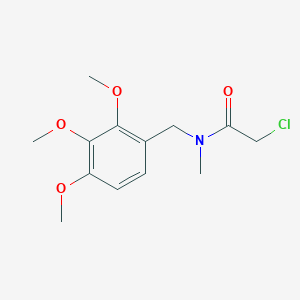




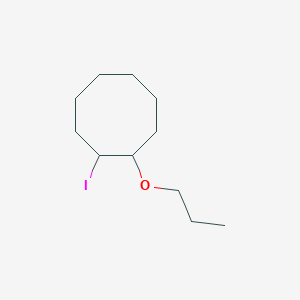
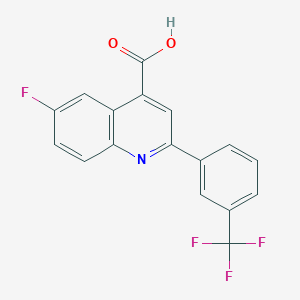

![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)
